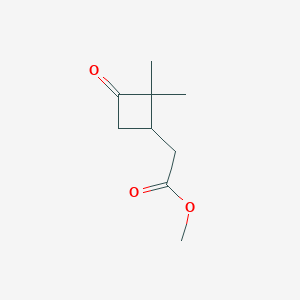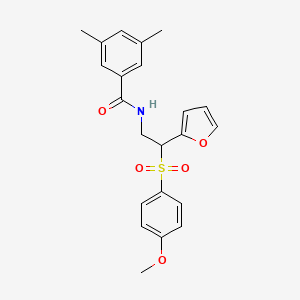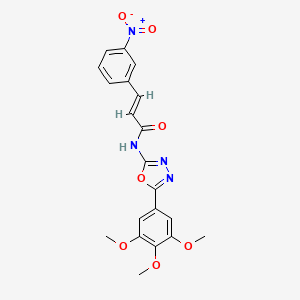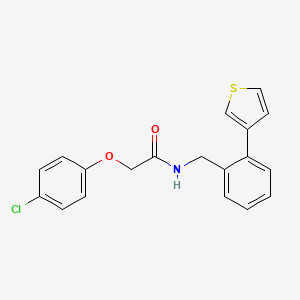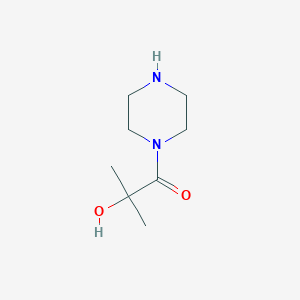
2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one
Descripción general
Descripción
"2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one" is a chemical compound of interest due to its unique structure, incorporating elements of piperazine and ketone functionalities. While specific studies on this compound are scarce, research on structurally related compounds provides insights into their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step reactions, starting from basic building blocks like acetylfuran, aromatic aldehydes, and piperazine under conditions that facilitate cyclization and Mannich reactions. These methods underscore the versatility and complexity of synthesizing piperazine-containing compounds (Kumar et al., 2017).
Molecular Structure Analysis
The structural characterization of similar compounds is typically achieved using techniques such as IR, NMR, and Mass spectrometry, providing detailed insights into the molecular makeup and confirming the presence of desired functional groups (Grijalvo, Nuñez, & Eritja, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Thermal Properties: The synthesis and characterization of compounds involving 2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one have been a focus in research. For example, the synthesis of Pt(II) complexes with tetradentate symmetrical ligands, including those related to the chemical structure of this compound, has been detailed, emphasizing their spectroscopic and thermal properties (Baran, Kaya, & Turkyilmaz, 2012).
Pharmacological Applications
Design and Pharmacological Evaluation
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, closely related to this compound, have been synthesized and evaluated for pharmacological activities, including antidepressant and antianxiety effects (Kumar et al., 2017).
Synthesis and Antitumor Activity
Research into the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, structurally related to this compound, has been conducted to explore their potential antitumor activity (Hakobyan et al., 2020).
Synthesis of Anxiolytic Drugs
The compound has been used in the asymmetric synthesis of anxiolytic drugs, demonstrating its relevance in the development of new pharmaceuticals (Narsaiah & Nagaiah, 2010).
Biochemical Research
- Bioactivity of Mannich Bases with Piperazines: The synthesis of new Mannich bases with piperazines, which include structures akin to this compound, has been explored for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Mecanismo De Acción
- Photoinitiators play a crucial role in initiating polymerization reactions upon exposure to ultraviolet (UV) light. They absorb UV energy and generate reactive species (such as radicals) that trigger polymer crosslinking or curing .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMIIMNNUTKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)
![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
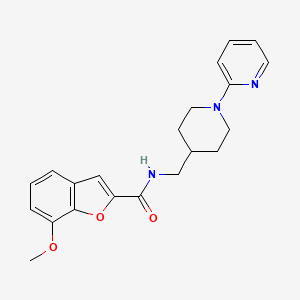


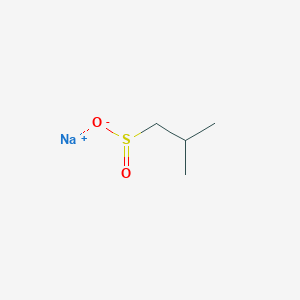
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
